2-(Piperidin-4-ylmethoxy)pyrazine
Overview
Description
2-(Piperidin-4-ylmethoxy)pyrazine is a chemical compound with the molecular formula C10H15N3O It is a heterocyclic compound containing a pyrazine ring substituted with a piperidinylmethoxy group
Mechanism of Action
Target of Action
The primary target of 2-(Piperidin-4-ylmethoxy)pyrazine is Lysine Specific Demethylase 1 (LSD1) . LSD1 is an enzyme responsible for maintaining balanced methylation levels at histone H3 lysine 4 (H3K4), a key player in gene expression regulation .
Mode of Action
This compound interacts with LSD1 as a competitive inhibitor . It competes with the dimethylated H3K4 substrate for binding to LSD1, thereby inhibiting the enzyme’s activity . This interaction leads to changes in the methylation status of H3K4, affecting gene expression.
Biochemical Pathways
The inhibition of LSD1 by this compound affects the histone methylation pathways . Specifically, it prevents LSD1 from demethylating H3K4, leading to an increase in the methylation levels of H3K4 . This change can affect various downstream processes, including gene expression regulation and chromatin remodeling.
Result of Action
The inhibition of LSD1 by this compound results in increased cellular H3K4 methylation . This change can strongly inhibit the proliferation of several leukemia and solid tumor cells, with EC50 values as low as 280 nM . The compound has negligible effects on normal cells .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-4-ylmethoxy)pyrazine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One notable interaction is with lysine-specific demethylase 1 (LSD1), an enzyme responsible for maintaining balanced methylation levels at histone H3 lysine 4 (H3K4) . This interaction is crucial for regulating gene expression and has implications in cancer research. The compound acts as a potent inhibitor of LSD1, leading to increased methylation of H3K4 and inhibition of cancer cell proliferation .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it inhibits the proliferation of leukemia and solid tumor cells by increasing the methylation of H3K4 . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting LSD1, this compound disrupts the normal regulation of gene expression, leading to altered cellular functions and potentially inducing apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly LSD1. The compound acts as a competitive inhibitor against the dimethylated H3K4 substrate, binding to the active site of LSD1 and preventing it from demethylating H3K4 . This inhibition results in increased levels of methylated H3K4, which in turn affects gene expression and cellular functions. Additionally, this compound may interact with other biomolecules, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged inhibition of LSD1 and sustained effects on gene expression and cellular functions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits LSD1 and alters gene expression without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . It is crucial to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s interaction with LSD1 is a key aspect of its metabolic pathway, leading to changes in methylation levels and gene expression . Additionally, this compound may affect metabolic flux and metabolite levels, further influencing cellular functions and processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and effects. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can influence its interactions with biomolecules and its overall effects on cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylmethoxy)pyrazine typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method involves the nucleophilic substitution reaction between 2-chloropyrazine and 4-piperidinemethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-ylmethoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
2-(Piperidin-4-ylmethoxy)pyrazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrazine derivatives with biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-ylmethoxy)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(Piperidin-4-ylmethoxy)benzene: Similar structure but with a benzene ring instead of a pyrazine ring.
Uniqueness
2-(Piperidin-4-ylmethoxy)pyrazine is unique due to the presence of both the pyrazine ring and the piperidinylmethoxy group. This combination imparts specific chemical and biological properties that are distinct from those of similar compounds. The pyrazine ring provides a planar structure that can participate in π-π interactions, while the piperidinylmethoxy group enhances solubility and binding affinity.
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-11-4-2-9(1)8-14-10-7-12-5-6-13-10/h5-7,9,11H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXTXXSIROQNJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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